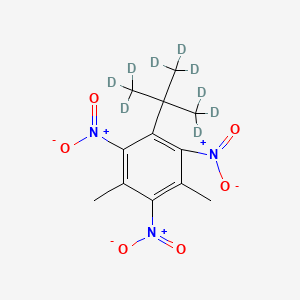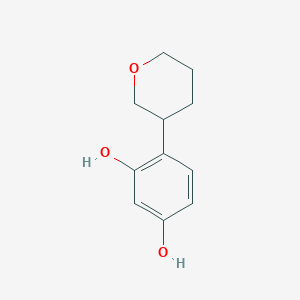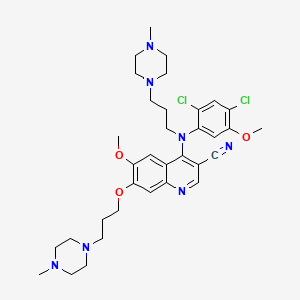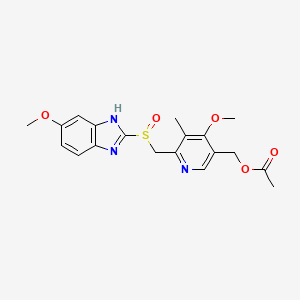![molecular formula C10H12Cl2O2 B13857064 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 74287-30-2](/img/structure/B13857064.png)
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12Cl2O2 It is a chlorinated aromatic ether, characterized by the presence of two chloroethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the chloroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Hydroxy derivatives.
Applications De Recherche Scientifique
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials[][6].
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2-chloroethoxy)benzene: Similar structure but with only one chloroethoxy group.
1-Chloro-4-(2-chloroethoxy)-2-methylbenzene: Contains a methyl group in addition to the chloroethoxy group.
1-Chloro-4-(2-chloroethoxy)-5-isopropyl-2-methylbenzene: Contains both isopropyl and methyl groups along with the chloroethoxy group.
Uniqueness: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of two chloroethoxy groups, which provide additional sites for chemical reactions and functionalization. This makes it a versatile intermediate for the synthesis of various derivatives and complex molecules .
Propriétés
Numéro CAS |
74287-30-2 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
Clé InChI |
FRYOCBWVHKWHML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCOCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)


![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)






![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)


